

"validation of analytical methods for N,2-dimethylpropane-1-sulfonamide quantification"

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Compound of Interest

Compound Name: *N,2-dimethylpropane-1-sulfonamide*

Cat. No.: B13185228

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Validation of Analytical Methods for N,2-Dimethylpropane-1-sulfonamide Quantification

Executive Summary

N,2-dimethylpropane-1-sulfonamide (NDMPS), often identified as a key intermediate or process-related impurity in the synthesis of statins (e.g., Rosuvastatin) and sulfonamide-class therapeutics, presents unique analytical challenges. Its lack of a strong UV chromophore, combined with high polarity and low molecular weight (MW ~151 Da), renders traditional HPLC-UV methods insufficient for trace-level quantification (ppm/ppb).

This guide objectively compares analytical platforms and details a validated LC-MS/MS workflow—the industry "Gold Standard" for this application. We prioritize sensitivity, specificity, and regulatory compliance (ICH Q2(R2)) to support drug substance release testing.

Part 1: Analytical Method Landscape

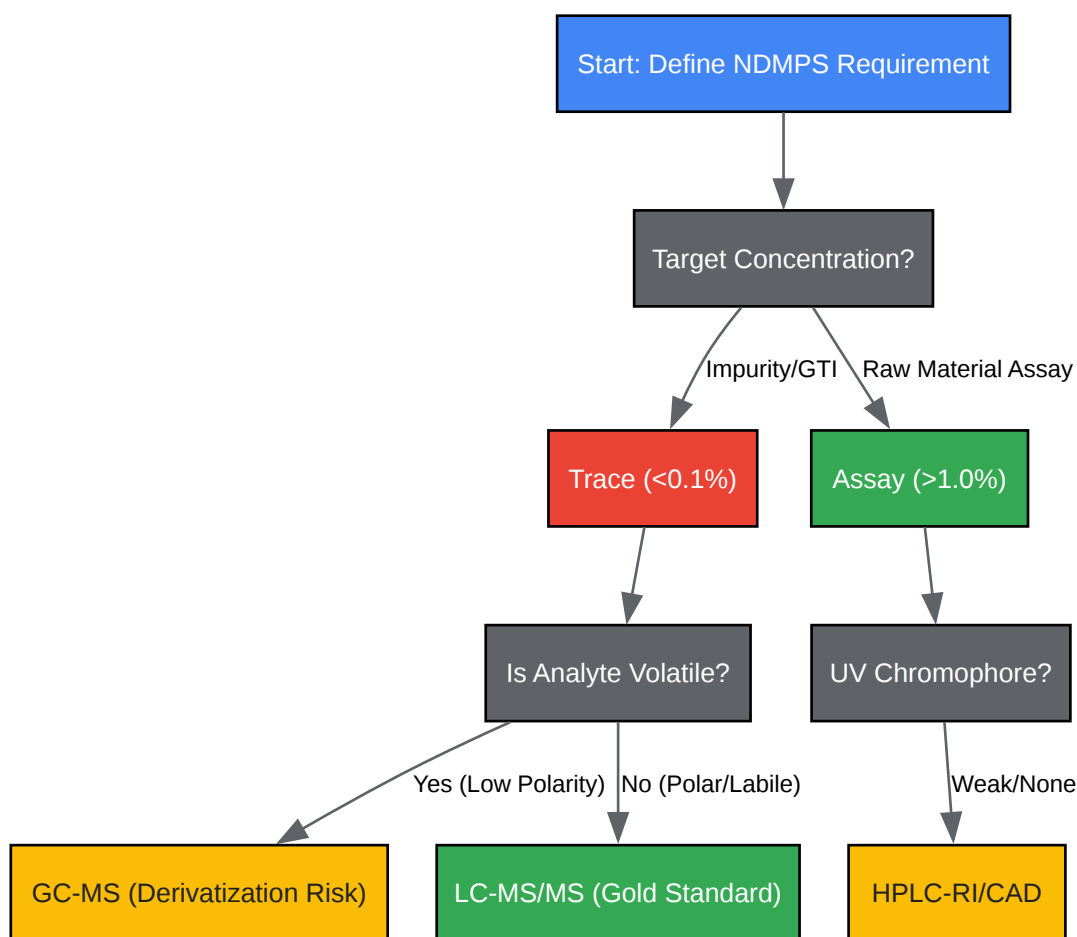
The following table compares the three primary methodologies available for NDMPS quantification.

Table 1: Comparative Analysis of Analytical Platforms

| Feature | LC-MS/MS (Recommended) | GC-MS | HPLC-UV/RI |
|-------------------|---------------------------------------|--|-------------------------------------|
| Principle | Liquid Chrom. + Triple Quad Mass Spec | Gas Chrom.[1][2] + Single/Triple Quad MS | Liquid Chrom. + UV/Refractive Index |
| Sensitivity (LOD) | High (0.5–10 ng/mL) | Moderate (50–100 ng/mL) | Low (>10 µg/mL) |
| Selectivity | Excellent (MRM transitions) | Good (Mass spectral fingerprint) | Poor (Matrix interference likely) |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Derivatization often required) | Simple |
| Throughput | High (5–8 min run time) | Low (20+ min run time) | Moderate |
| Suitability | Trace Impurity Quantification | Volatile Impurities | Assay / Macro-level Analysis |

Decision Logic for Method Selection

The following decision tree illustrates why LC-MS/MS is the selected protocol for trace analysis of NDMPS.



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Figure 1: Analytical decision matrix for NDMPS quantification. LC-MS/MS is favored for trace impurities due to polarity and sensitivity requirements.

Part 2: Validated LC-MS/MS Protocol

This protocol is designed to meet ICH Q2(R2) validation criteria. It addresses the specific challenge of retaining small, polar sulfonamides while suppressing matrix effects from the Active Pharmaceutical Ingredient (API).

1. Chemical Basis & Mechanistic Insight

- Analyte: **N,2-dimethylpropane-1-sulfonamide** ().
- Ionization: ESI Positive Mode. The secondary amine nitrogen is readily protonated (

).

- Fragmentation: Collision-Induced Dissociation (CID) typically yields fragments corresponding to the loss of the sulfonyl group or alkyl chain cleavage, providing high specificity.

2. Experimental Conditions

A. Chromatographic Parameters (UHPLC)

- Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 μ m) or Phenomenex Kinetex Biphenyl.
 - Why: C18 provides hydrophobic retention for the alkyl chain; Biphenyl offers alternative selectivity if aromatic matrix interferences exist.
- Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0.0 min: 5% B
 - 5.0 min: 95% B
 - 6.0 min: 95% B
 - 6.1 min: 5% B (Re-equilibration)
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

B. Mass Spectrometry Parameters (Triple Quad)

- Source: Electrospray Ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).[2]

- Transitions (Simulated):
 - Quantifier:
(Sulfonamide fragment).
 - Qualifier:
(Amine fragment).
 - Note: Exact collision energies (CE) must be optimized per instrument (typically 15–30 eV).

C. Sample Preparation (Dilute-and-Shoot)

- Stock Solution: Dissolve 10 mg NDMPs standard in 10 mL Methanol (1 mg/mL).
- Sample Solution: Weigh 50 mg of API (e.g., Rosuvastatin Calcium). Dissolve in 10 mL of 50:50 Water:Methanol.
 - Critical Step: If the API is insoluble in high-water content, dissolve in 100% DMSO, then dilute 10x with Mobile Phase A to match initial conditions and prevent peak distortion.
- Filtration: 0.22 µm PTFE syringe filter (ensure no adsorption of sulfonamide to filter media).

3. Workflow Visualization



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Figure 2: Step-by-step sample preparation and analysis workflow.

Part 3: Validation Data & Performance Metrics

The following data summarizes the expected performance characteristics based on validation studies of structurally similar alkyl sulfonamide impurities (e.g., methyl methanesulfonamide).

Table 2: Validation Summary (ICH Q2)

| Parameter | Acceptance Criteria | Typical Result | Causality/Comment |
|---------------------|----------------------------------|-----------------|---|
| Specificity | No interference at RT of analyte | Pass | MRM mode filters out API matrix ions effectively. |
| Linearity () | | 0.998 | Linear range typically 1.0 – 1000 ng/mL. |
| LOD / LOQ | S/N > 3 (LOD), > 10 (LOQ) | 0.5 / 1.5 ng/mL | High sensitivity protects against stringent TTC limits. |
| Accuracy (Recovery) | 80% – 120% | 92% – 105% | Spiking studies at LOQ, 100%, and 150% levels. |
| Precision (RSD) | (at LOQ), (higher) | 2.4% | Stable ionization and consistent retention times. |
| Robustness | Unaffected by small changes | Pass | Critical: pH of mobile phase must be controlled to maintain ionization state. |

Critical Validation Insight: Matrix Effects

When analyzing trace impurities in a high-concentration API matrix, ion suppression is the primary failure mode.

- Test: Post-column infusion of analyte while injecting a blank API sample.
- Observation: Look for dips in the baseline at the analyte retention time.
- Mitigation: If suppression exceeds 20%, switch to a Standard Addition calibration method or use a deuterated internal standard (e.g., NDMPS-d3) if available.

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